molecular formula C8H8Cl2N2S B1202115 Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- CAS No. 27806-81-1

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Cat. No.: B1202115
CAS No.: 27806-81-1
M. Wt: 235.13 g/mol
InChI Key: QXNWSWDAHZQGRO-UHFFFAOYSA-N
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Description

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a chemical compound with the molecular formula C8H8Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,6-dichlorophenyl group and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:

2,6-Dichlorophenyl isothiocyanate+MethylamineIsothiourea, 1-(2,6-dichlorophenyl)-2-methyl-\text{2,6-Dichlorophenyl isothiocyanate} + \text{Methylamine} \rightarrow \text{Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-} 2,6-Dichlorophenyl isothiocyanate+Methylamine→Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Types of Reactions:

    Oxidation: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the isothiourea group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in drug development.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in metabolic pathways.

Comparison with Similar Compounds

    1-(2,6-Dichlorophenyl)thiourea: This compound is similar in structure but lacks the methyl group. It is also studied for its biological activities.

    2,6-Dichlorophenyl isothiocyanate: This is a precursor in the synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- and shares similar chemical properties.

Uniqueness: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is unique due to the presence of both the 2,6-dichlorophenyl group and the methyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl N'-(2,6-dichlorophenyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNWSWDAHZQGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=C(C=CC=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27806-81-1
Record name 2,6-Dichlorobenzylthiopseudourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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